molecular formula CH5BrN2 B8033826 Formamidinium bromide

Formamidinium bromide

Cat. No.: B8033826
M. Wt: 124.97 g/mol
InChI Key: QWANGZFTSGZRPZ-UHFFFAOYSA-N
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Description

Formamidinium bromide, also known as formamidine hydrobromide, is an organobromine compound with the chemical formula CH₅BrN₂. It is commonly used as a precursor for the fabrication of perovskite absorber layers in perovskite solar cells. This compound plays a crucial role in improving the optoelectronic properties and stability of the perovskite layer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Formamidinium bromide can be synthesized through the reaction of formamidine with hydrobromic acid. The reaction typically involves dissolving formamidine in an appropriate solvent, such as ethanol, and then adding hydrobromic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a white crystalline solid .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The compound is then purified through recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Formamidinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

aminomethylideneazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWANGZFTSGZRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=[NH2+])N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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